Product packaging for Boc-L-isoleucine hemihydrate(Cat. No.:CAS No. 204138-23-8)

Boc-L-isoleucine hemihydrate

Cat. No.: B1371650
CAS No.: 204138-23-8
M. Wt: 480.6 g/mol
InChI Key: NYGJSARLXBZKTA-AQHOMMPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Protected Amino Acid Derivative

The primary significance of Boc-L-isoleucine hemihydrate lies in its nature as a "protected" amino acid. ontosight.ai In chemical synthesis, especially when building large molecules like peptides, it is crucial to control which parts of the precursor molecules react. ontosight.ai Amines are good nucleophiles and can undergo unwanted reactions. chemistrysteps.com The Boc group serves as a temporary shield for the amino group of L-isoleucine, preventing it from participating in reactions while other chemical transformations are carried out. ontosight.aichemistrysteps.com

This protection is vital for the stepwise and controlled assembly of amino acids into a specific sequence, which is the foundation of peptide synthesis. ontosight.ai The Boc group is characterized by its stability under many reaction conditions, yet it can be removed easily and selectively under moderately acidic conditions, such as with trifluoroacetic acid (TFA). ontosight.aibiotage.com This strategic protection and deprotection cycle allows for the precise, sequential addition of amino acids to a growing peptide chain. ontosight.ai The use of Boc-protected amino acids enhances stability and solubility, making them ideal for synthesizing complex peptides. chemimpex.com

Role in Contemporary Organic and Peptide Chemistry

This compound is a fundamental building block in contemporary organic and, most notably, peptide chemistry. ontosight.ai Its principal application is in Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique that allows for the efficient laboratory synthesis of peptides and small proteins. ontosight.aiontosight.ai In SPPS, the growing peptide chain is anchored to an insoluble resin support, and protected amino acids, like Boc-L-isoleucine, are added one by one. biotage.compeptide.com The use of reagents in large excess helps drive reactions to completion, and purification is simplified to a filtration and washing step after each coupling. peptide.com

The Boc group's reliable performance in protecting the N-terminus of the peptide chain is central to the success of this method. biotage.com This methodology has had profound implications for biomedical research, drug discovery, and biotechnology, enabling the synthesis of therapeutic peptides, protein fragments for functional studies, and novel biomolecules. ontosight.aichemimpex.com Beyond peptides, Boc-protected amino acids are also valuable in the synthesis of complex natural products and other pharmaceuticals where precise control over amine reactivity is required. guidechem.comnumberanalytics.com

Historical Context of Boc Protection Strategy

The development of the Boc protection strategy is a landmark achievement in the history of chemistry. Before the advent of SPPS, peptide synthesis was a laborious and inefficient process conducted entirely in solution, requiring extensive purification after each step. biotage.com In the mid-20th century, as interest in synthetic peptides grew, the need for a more practical method became apparent. biotage.com

The breakthrough came in the early 1960s when R. Bruce Merrifield of Rockefeller University developed the concept of Solid-Phase Peptide Synthesis. peptide.com A critical component of his strategy, introduced in 1964, was the use of the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids being added. peptide.comnih.gov This approach, known as the Boc/Bzl strategy, involved using the Boc group for N-terminal protection and benzyl-based groups for side-chain protection, which were stable to the Boc-removal conditions. nih.gov The entire peptide could be cleaved from the resin and fully deprotected in a final step using a strong acid like hydrofluoric acid (HF). biotage.comnih.gov

This innovation dramatically simplified the synthesis process, allowed for automation, and made previously inaccessible peptides available for study. peptide.com For his pioneering work on SPPS, Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984. biotage.com Although other methods, such as Fmoc-based chemistry, were later developed, the Boc strategy established the fundamental principles that revolutionized peptide synthesis and remains a significant tool in the field. biotage.comnih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation / Synonym
N-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate This compound, Boc-L-Ile-OH·½H₂O
L-isoleucine Isoleucine
tert-butoxycarbonyl Boc
Trifluoroacetic acid TFA
Di-tert-butyl dicarbonate (B1257347) Boc₂O
Dichloromethane (B109758)
Dimethylformamide
Hydrofluoric acid HF
9-fluorenylmethoxycarbonyl Fmoc

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44N2O9 B1371650 Boc-L-isoleucine hemihydrate CAS No. 204138-23-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t2*7-,8-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGJSARLXBZKTA-AQHOMMPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Functional Group Protection and Deprotection Strategies

Orthogonal Protection Strategies in Multi-step Synthesis

In the multi-step synthesis of complex peptides containing Boc-L-isoleucine, orthogonal protection strategies are crucial for achieving high yields and purity. biosynth.comresearchgate.net This approach involves the use of multiple, chemically distinct protecting groups for different functional moieties within the peptide. The key principle of orthogonality is that each class of protecting group can be selectively removed under specific reaction conditions without affecting the others. biosynth.comiris-biotech.de This allows for the precise and sequential manipulation of different parts of the peptide, which is essential for building complex structures, such as branched or cyclic peptides. peptide.com

The most common orthogonal strategy in solid-phase peptide synthesis (SPPS) is the combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups for the permanent protection of amino acid side chains. iris-biotech.depeptide.com However, the tert-butyloxycarbonyl (Boc) strategy, often paired with benzyl-based (Bzl) side-chain protection, also finds significant application, particularly for the synthesis of hydrophobic peptides or those containing sensitive ester or thioester linkages. springernature.com While the Boc/Bzl strategy is sometimes considered "quasi-orthogonal" because both groups are removed by acidolysis (albeit at different strengths), true orthogonality can be achieved by combining the Boc group with protecting groups that are cleaved by entirely different mechanisms. biosynth.compeptide.com

For instance, in a multi-step synthesis involving Boc-L-isoleucine as one of the building blocks, the Nα-Boc group serves as the temporary protecting group for the amino terminus. This group is stable under a variety of reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA). peptide.com The side chains of other amino acids in the peptide sequence, which may contain reactive functional groups, are protected with groups that are stable to TFA but can be removed under different conditions. This orthogonal approach ensures that the side chains remain protected during the iterative removal of the Nα-Boc group in each cycle of peptide chain elongation.

The following table illustrates a hypothetical orthogonal protection scheme in a peptide containing isoleucine, lysine, and aspartic acid, where Boc-L-isoleucine is used for the incorporation of the isoleucine residue.

Amino Acid Residueα-Amino Protecting GroupSide Chain Protecting GroupDeprotection Condition for α-Amino GroupDeprotection Condition for Side Chain Group
IsoleucineBoc-TFA in DCM-
Lysine-Fmoc-Piperidine in DMF
Aspartic Acid-OBzl-Strong acid (e.g., HF) or Hydrogenolysis

In this example, the Nα-Boc group of isoleucine (and subsequent amino acids in the chain) would be removed at each step of the synthesis using TFA. The Fmoc group protecting the lysine side chain would remain intact under these acidic conditions but could be selectively removed later using a base like piperidine if, for example, a modification at the lysine side chain was desired. peptide.com The benzyl (B1604629) ester (OBzl) protecting the side chain of aspartic acid is stable to both TFA and piperidine and would typically be removed during the final cleavage of the peptide from the solid support using a strong acid like hydrogen fluoride (B91410) (HF). peptide.com

Amino AcidSide Chain Functional GroupOrthogonal Protecting GroupCleavage ReagentReference
Lysineε-AminoFmoc20% Piperidine in DMF peptide.com
Aspartic Acidβ-CarboxylOAll (Allyl ester)Pd(PPh₃)₄ / Scavenger creative-peptides.com
Serine/ThreonineHydroxylTBDMS (tert-Butyldimethylsilyl)TBAF (Tetrabutylammonium fluoride)General knowledge
CysteineThiolAcm (Acetamidomethyl)Iodine or Silver salts creative-peptides.com
HistidineImidazoleDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMF peptide.com

The successful synthesis of complex peptides relies heavily on the careful selection of a compatible set of orthogonal protecting groups. The use of Boc-L-isoleucine hemihydrate within such a framework allows for the incorporation of isoleucine residues while maintaining the integrity of other protected functional groups throughout the synthetic sequence.

Applications in Peptide and Protein Biochemistry Research

Fundamental Role as a Peptide Building Block

The primary application of Boc-L-isoleucine hemihydrate in biochemical research is its function as a protected amino acid for the synthesis of peptides. The Boc protecting group is instrumental in controlling the sequence of amino acid addition, which is fundamental to creating peptides with specific structures and functions.

In peptide synthesis, the formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. To ensure that the peptide chain is assembled in the correct sequence, the reactive amino group of the incoming amino acid must be temporarily blocked or "protected". The Boc group on this compound serves this purpose.

The synthesis process begins with the first amino acid (the C-terminal residue) being anchored to an insoluble polymer support. peptide.com To add the next amino acid, in this case, isoleucine, its Boc-protected form is used. The Boc group prevents the amino group of isoleucine from reacting with itself or other molecules, ensuring that its carboxyl group correctly reacts with the free amino group of the residue attached to the support. peptide.com This cycle of deprotection of the N-terminal amino acid on the resin and coupling of the next Boc-protected amino acid is repeated to elongate the peptide chain. peptide.com

The formation of the peptide bond is a condensation reaction that is not spontaneous and requires an activation step. The carboxyl group of the incoming Boc-L-isoleucine is activated, typically by converting it into a more reactive species. This activation allows for the efficient formation of an amide (peptide) bond with the deprotected N-terminal amino group of the growing peptide chain. frontiersin.org

Common activating agents used in conjunction with Boc-amino acids include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. nih.gov The Boc group is stable under these coupling conditions, ensuring that the protection remains intact until it is intentionally removed in the subsequent step of the synthesis cycle. peptide.com

Utility in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating synthetic peptides in the laboratory, and this compound is highly compatible with one of the major SPPS strategies. This technique involves building the peptide chain on a solid resin support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. du.ac.in

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method in SPPS. chempep.com In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based ethers or esters. chempep.com Boc-L-isoleucine is a canonical reagent in this methodology.

A typical cycle in Boc-SPPS involves the following steps:

Deprotection: The Boc group of the N-terminal amino acid on the peptide-resin is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution with dichloromethane (B109758) (DCM). chempep.combioinnovatise.com This exposes a free amino group.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for coupling. chempep.com

Coupling: The next Boc-protected amino acid, such as Boc-L-isoleucine, is introduced with an activating agent to form the next peptide bond. nih.gov

This cycle is repeated until the desired peptide sequence is assembled. The choice of Boc chemistry can be particularly advantageous for synthesizing hydrophobic peptides, as the protonation of the N-terminus after Boc removal can help to disrupt aggregation. nih.gov

Once the peptide chain has been fully assembled, it must be cleaved from the solid resin support, and the permanent side-chain protecting groups must be removed. In Boc-based SPPS, this is typically accomplished in a single step using a very strong acid. nih.gov

The most common reagent for this final cleavage is anhydrous hydrogen fluoride (B91410) (HF). bioinnovatise.com Other strong acids like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be used. chempep.com These harsh acidic conditions cleave the bond anchoring the peptide to the resin and remove the benzyl-type side-chain protecting groups.

During cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker. To prevent these from reacting with sensitive amino acid residues in the newly formed peptide, nucleophilic "scavengers" are added to the cleavage cocktail. The composition of this cocktail is critical and is chosen based on the amino acid sequence of the peptide.

Cleavage ReagentTypical CompositionPrimary Use and Comments
Hydrogen Fluoride (HF)HF, Anisole (B1667542) (scavenger)The most common and effective method for Boc-SPPS. Requires specialized, HF-resistant equipment due to its high toxicity and corrosiveness.
TFMSATFMSA, TFA, Thioanisole (B89551)/m-cresol (scavengers)An alternative to HF that does not require a specialized apparatus, but cleavage may sometimes be incomplete.
TMSOTfTMSOTf, TFA, Thioanisole/m-cresol (scavengers)Another strong acid alternative to HF for cleaving peptides from the resin.
HBr/TFAHydrogen Bromide in Trifluoroacetic AcidA less common method used for cleaving certain types of peptide-resin linkages.

Research in Protein Modification and Engineering

The principles of peptide synthesis using building blocks like this compound extend to the more complex field of protein modification and engineering. By synthesizing specific peptide fragments, researchers can introduce precise changes into larger proteins to study their structure and function.

While site-directed mutagenesis is a genetic technique to alter protein sequences, the chemical synthesis of peptides allows for the incorporation of modifications that are not possible through biological systems. nih.gov Boc-L-isoleucine is used in the synthesis of peptides that can then be used to study the role of isoleucine at specific positions within a protein's structure. Research has shown that substituting the isoleucine residue at position 23 of human epidermal growth factor (hEGF) with other hydrophobic residues affects receptor binding, indicating that the isoleucine side chain directly interacts with a hydrophobic pocket on the receptor. Such studies rely on the ability to synthesize various peptide mutants, a process for which Boc-L-isoleucine is a fundamental reagent.

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful tool in protein engineering to create novel structures and functions. SPPS is a primary method for incorporating ncAAs into a peptide chain. nih.gov In this context, Boc-protected versions of non-canonical isoleucine analogs can be used in place of or in addition to Boc-L-isoleucine during synthesis. This allows researchers to introduce unique side chains or backbone structures that can, for example, enhance proteolytic stability, enforce specific secondary structures, or introduce photo-reactive groups for studying protein-protein interactions. The robust and well-established protocols of Boc-SPPS provide a reliable platform for assembling these modified peptides, which can then be used in protein engineering studies or as therapeutic leads.

Development of Therapeutic Peptides and Biopharmaceuticals

The synthesis of peptides for therapeutic use is a major application for Boc-protected amino acids, including this compound. mdpi.com Therapeutic peptides are valued for their high specificity and potency, often resulting in fewer side effects compared to small-molecule drugs. The Boc protection strategy is a foundational technology that enables the reliable and precise chemical synthesis of these complex molecules. seplite.comnbinno.com

Detailed Research Findings: The Boc/Bzl (tert-butyloxycarbonyl/benzyl) method, a classic approach in solid-phase peptide synthesis (SPPS), relies on Boc-protected amino acids to build the peptide chain on a solid resin support. seplite.com This method has been successfully used to synthesize a variety of bioactive peptides. While in many modern applications the Fmoc (9-fluorenylmethoxycarbonyl) strategy is preferred, Boc chemistry remains advantageous for the synthesis of certain sequences, particularly those prone to aggregation. mdpi.comresearchgate.net

The incorporation of isoleucine can be crucial for the biological function of therapeutic peptides. For instance, isoleucine plays a role in maintaining immune function and may induce the expression of host defense peptides. eurekaselect.comnih.gov Its presence in a therapeutic peptide sequence can therefore be essential for achieving the desired physiological effect.

Specific examples of therapeutic agents synthesized using Boc-based methods include:

Bradykinin: A peptide involved in blood pressure regulation, successfully synthesized by Bruce Merrifield using the Boc-SPPS method he pioneered. seplite.com

HIV-1 Protease Fragments: Portions of this critical viral enzyme have been synthesized using Boc chemistry to study its function and to develop inhibitors. researchgate.net

Tirzepatide Analogs: The synthesis of this complex dual GLP-1 and GIP receptor agonist, used for treating type 2 diabetes, has involved building blocks derived from Boc-protected amino acids, including a Boc-Ile-Ala dipeptide derivative in one reported synthetic route. acs.org

Cyclodepsipeptides: Many of these structurally complex natural products with potent biological activities are synthesized using building blocks like Boc-NMe-Ile-OMe (a methylated derivative) to construct the peptide backbone. mdpi.com

The controlled, residue-by-residue assembly facilitated by this compound ensures the production of high-purity peptides with the exact sequence required for therapeutic efficacy. nbinno.com

Stereochemical Control and Chiral Synthesis

Application as a Chiral Auxiliary in Asymmetric Synthesis

Boc-L-isoleucine hemihydrate and its derivatives can serve as chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While direct applications of this compound as a chiral auxiliary are not extensively detailed in the provided results, the broader context of using amino acid derivatives for this purpose is well-established. For instance, L-isoleucine-derived catalysts have been designed and successfully employed in asymmetric aldol (B89426) reactions, demonstrating the potential of the isoleucine scaffold in controlling stereochemistry. researchgate.netrsc.org These catalysts, featuring a rigid helical backbone derived from L-isoleucine, create a chiral environment that directs the formation of one enantiomer over the other. rsc.org

Research has shown the development of chiral catalysts from natural L-isoleucine for asymmetric aldol and oxa-Michael-aldol cascade reactions. researchgate.netrsc.org A study describes the synthesis of a helical polyisocyanide-supported catalyst derived from L-isoleucine, which demonstrated high enantioselectivity in aldol reactions. rsc.org This highlights the utility of the L-isoleucine structure in creating a sterically hindered and chiral environment conducive to asymmetric transformations.

Control of Stereochemistry in Organic Reactions

The stereocenters within the L-isoleucine molecule itself provide a foundation for controlling the stereochemistry of reactions in which it is incorporated. The (2S,3S) configuration of L-isoleucine is a key feature that can be transferred to the target molecule. In peptide synthesis, the use of Boc-L-isoleucine ensures that the natural stereochemistry of the isoleucine residue is maintained within the peptide chain. peptide.com

The Boc protecting group is crucial in this context. It prevents the amino group from participating in unwanted side reactions, allowing for the selective formation of amide bonds at the carboxyl group. The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which generally does not affect the stereocenters of the amino acid. peptide.com This selective deprotection is fundamental to the stepwise construction of peptides with defined stereochemistry.

Furthermore, in the synthesis of more complex molecules, the chiral backbone of Boc-L-isoleucine can influence the stereochemical outcome of reactions at adjacent centers. The steric bulk of the Boc group and the side chain of isoleucine can direct incoming reagents to approach from a specific face of the molecule, thereby controlling the formation of new stereocenters.

Design and Synthesis of Enantiomerically Pure Compounds

This compound is a critical starting material for the design and synthesis of enantiomerically pure compounds, particularly peptides and their derivatives. peptide.compeptide.comniscpr.res.in The synthesis of therapeutic peptides, for example, often relies on the use of enantiomerically pure building blocks like Boc-L-isoleucine to ensure the final product has the correct three-dimensional structure for biological activity. chemimpex.com

The synthesis of enantiomerically pure decahydroquinoxalines, which are potent and selective κ-opioid receptor agonists, showcases the application of chiral amino acid derivatives in medicinal chemistry. nih.gov While this specific example may not directly use Boc-L-isoleucine, it illustrates the principle of employing chiral building blocks to construct complex, enantiomerically pure molecules with specific biological functions. The diastereo- and enantioselective synthesis of these compounds was achieved by fine-tuning the structure, a process where a chiral amino acid derivative could play a pivotal role. nih.gov

A general method for preparing N-protected β-amino alcohols from N-protected amino acids, including those with Boc protection, highlights another avenue for creating enantiomerically pure compounds. niscpr.res.in This process, which involves the reduction of an in-situ generated mixed anhydride, proceeds without racemization, preserving the stereochemical integrity of the starting amino acid. niscpr.res.in This allows for the synthesis of a variety of chiral alcohols that can serve as building blocks for other complex molecules.

Structural Elucidation and Conformational Analysis

Crystallographic Studies of N-(tert-Butoxycarbonyl)-L-Isoleucine Hemihydrate

While a specific, publicly available crystal structure for N-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate has not been identified in the reviewed literature, the principles of X-ray crystallography allow for a theoretical understanding of its solid-state arrangement. Crystallographic studies of similar N-protected amino acids and their hydrates provide a framework for discussing the expected structural features of this compound.

The crystal lattice of Boc-L-isoleucine hemihydrate is expected to be stabilized by a network of intermolecular interactions, with hydrogen bonds playing a primary role. The key functional groups capable of participating in hydrogen bonding are the carboxylic acid group (-COOH), the N-H group of the carbamate (B1207046), and the carbonyl oxygen of the Boc group. The water molecule in the hemihydrate is also a critical component of the hydrogen-bonding network.

It is anticipated that the carboxylic acid groups will form strong hydrogen bonds, either as dimers between two Boc-L-isoleucine molecules or with the water of hydration. The N-H group is also expected to act as a hydrogen bond donor, likely to the carbonyl oxygen of a neighboring molecule or the oxygen atom of a water molecule. These interactions create a cohesive three-dimensional structure.

Table 1: Potential Hydrogen Bond Interactions in this compound Crystal Lattice

Donor GroupAcceptor GroupType of Interaction
Carboxylic Acid (-OH)Carboxylic Acid (C=O)Strong, intermolecular
Carboxylic Acid (-OH)Water (O)Strong, intermolecular
N-H (carbamate)Carbonyl (C=O)Intermolecular
N-H (carbamate)Water (O)Intermolecular
Water (O-H)Carboxylic Acid (C=O)Intermolecular
Water (O-H)Carbonyl (C=O)Intermolecular

The presence of water of hydration as a hemihydrate (one water molecule for every two molecules of Boc-L-isoleucine) is a key feature of the crystal structure. This water molecule is not merely a passive occupant of the crystal lattice but an active participant in its construction and stabilization. The water molecule can act as both a hydrogen bond donor and acceptor, bridging between different Boc-L-isoleucine molecules and facilitating a more extensive and stable hydrogen-bonding network than might be possible in the anhydrous form.

The inclusion of water can lead to different crystal packing arrangements compared to the anhydrous form, potentially affecting physical properties such as solubility and stability. The precise location and coordination of the water molecule within the unit cell would be a critical aspect to be determined by X-ray diffraction analysis.

Spectroscopic Investigations of Molecular Conformation

Spectroscopic techniques provide valuable information about the conformational properties of molecules in both the solid state and in solution.

Vibrational Circular Dichroism (VCD) is a powerful technique for studying the stereochemistry of chiral molecules in the solid state. Solid-state VCD studies on amino acids, including isoleucine, have demonstrated that the VCD spectra are highly sensitive to the molecular conformation and the intermolecular interactions within the crystal. tcichemicals.comepa.gov

For this compound, the VCD spectrum would be expected to show characteristic bands corresponding to the vibrational modes of the carbamate, carboxylic acid, and the isoleucine side chain. The signs and intensities of these VCD bands are determined by the molecule's absolute configuration and its conformation. Isoleucine is of particular interest as it possesses two chiral centers, and solid-state VCD studies have shown that the interplay between these two centers influences the resulting spectrum. nih.gov The solid-state VCD spectrum of this compound would therefore provide a unique fingerprint of its specific solid-state conformation and packing.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating molecular structure and conformation. While most commonly used for samples in solution, solid-state NMR can provide information about the conformation in the crystalline state. For Boc-L-isoleucine, both solution and solid-state NMR can offer valuable insights.

In solution, ¹H and ¹³C NMR spectra can confirm the chemical structure of the molecule. cam.ac.uk The chemical shifts and coupling constants of the protons and carbons in the isoleucine backbone and side chain can provide information about the preferred solution-state conformation. For instance, the coupling constants between the α- and β-protons can be related to the dihedral angles of the side chain.

Solid-state NMR studies of N-protected amino acids provide direct information on the molecular conformation within the crystal lattice. The ¹³C chemical shifts, for example, are sensitive to the local electronic environment and can differ significantly between different solid-state conformations or polymorphs. Such studies on this compound would complement the information obtained from VCD and provide a more complete picture of its solid-state structure.

Table 2: Key Spectroscopic Data for Boc-L-isoleucine

TechniqueSolvent/StateObserved Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMRCDCl₃~0.94 (t, 3H), ~0.98 (d, 3H), ~1.15-1.54 (m, 2H), ~1.46 (s, 9H), ~1.83-1.99 (m, 1H), ~4.30 (dd, 1H), ~5.02 (d, 1H)
¹³C NMRCDCl₃~11.8, ~15.7, ~25.0, ~28.5, ~37.9, ~58.0, ~80.2, ~155.9, ~177.2

Note: The NMR data presented is for Boc-L-isoleucine in solution and serves as a reference. Solid-state NMR chemical shifts may vary.

Computational Modeling and Molecular Dynamics Simulations of Conformational Behavior

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape of molecules at an atomic level. nih.govmdpi.com These techniques use principles of Newtonian physics to simulate the movements of atoms and molecules over time, providing insights into their dynamic behavior, stability, and preferred shapes (conformations). nih.gov The process involves creating a computer model of the molecular system, defining the forces between atoms using a 'force field', and then calculating the atomic trajectories over a series of small time steps. nih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the available literature, the application of these methods to closely related structures demonstrates their utility in understanding its conformational behavior. Research on other Boc-protected amino acids and peptides provides a framework for how such simulations would elucidate the structural dynamics of Boc-L-isoleucine.

For instance, molecular mechanics and MD simulations have been successfully applied to investigate the conformational behavior of peptides containing Boc-protected amino acids. One such study on the elastin building block, Boc-Gly-Val-Gly-Gly-Leu-OMe, revealed that the molecule exists in a manifold of low-energy conformations characterized by specific structural motifs like gamma-turns and type II beta-turns. nih.gov The simulations also highlighted a "conformational floppiness," indicating that the energy barriers between different conformations are very low, allowing the molecule to be highly flexible. nih.gov

Furthermore, MD simulations have been employed to study the parent amino acid, isoleucine, to understand its interactions and chiral discrimination. nih.govmdpi.com These studies analyzed how isoleucine enantiomers form inclusion complexes, revealing the most stable configurations and the influence of solvents on these interactions. nih.govmdpi.com

Applying these computational approaches to this compound would allow researchers to:

Predict the most stable conformations of the molecule in various environments (e.g., in a vacuum, in water, or in organic solvents).

Analyze the rotational freedom and preferred dihedral angles of the isoleucine side chain and the Boc protecting group.

Investigate the role of the hemihydrate water molecule in stabilizing the crystal lattice or influencing the molecule's conformation in solution.

Understand the intramolecular hydrogen bonding patterns that dictate its secondary structure preferences.

The data generated from such simulations are typically extensive and can be summarized to highlight key structural and dynamic properties.

Research Findings from Related Studies

The following tables illustrate the types of parameters used in and data generated from MD simulations of related Boc-protected peptides and amino acids, which would be analogous to a study on this compound.

Table 1: Representative Parameters for a Molecular Dynamics Simulation

ParameterExample Value/DescriptionPurpose
Force Field AMBER, CHARMM, GROMOSA set of equations and parameters used to describe the potential energy and forces of the atoms in the system. nih.gov
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. mdpi.com
Temperature 310 KSimulates physiological or human body temperature. mdpi.com
Pressure 1 atmSimulates standard atmospheric pressure. mdpi.com
Simulation Time 10 - 100 nanosecondsThe duration of the simulation, which must be long enough to observe the conformational changes of interest. researchgate.net
Solvent Model TIP3P, SPC/EAn explicit water model used to simulate the molecule in an aqueous solution.

Table 2: Potential Conformational Features of Boc-L-isoleucine for MD Analysis

Conformational FeatureDescriptionPotential Insights from Simulation
Backbone Dihedral Angles (Φ, Ψ) The torsion angles that determine the overall fold of the amino acid backbone.Identification of preferred regions in a Ramachandran plot, suggesting tendencies toward specific secondary structures.
Side Chain Dihedral Angles (χ) The torsion angles of the isoleucine side chain.Reveals the most stable rotameric states and the flexibility of the side chain.
Boc Group Orientation The spatial arrangement of the tert-butyloxycarbonyl protecting group relative to the amino acid.Understanding of steric hindrance and its influence on the overall molecular conformation.
Intramolecular Hydrogen Bonds Hydrogen bonds formed between different parts of the same molecule.Identification of stable turn-like structures, such as γ-turns, which were observed in related Boc-peptides. nih.gov
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Indicates the stability of the molecule's conformation over the course of the simulation. researchgate.net

By employing these computational methods, a detailed, dynamic picture of this compound's conformational behavior can be developed, complementing experimental data and providing a deeper understanding of its structural properties.

Mechanistic Investigations of Reactivity and Stability

Reaction Mechanism in Peptide Bond Formation

The formation of a peptide bond involving Boc-L-isoleucine hemihydrate is a cornerstone of peptide synthesis, typically proceeding via the activation of its carboxyl group to facilitate nucleophilic attack by the amino group of an adjacent amino acid. A prevalent method for this activation involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. bachem.compeptide.com

The reaction mechanism commences with the protonation of the DCC, followed by the nucleophilic attack of the carboxylate group of Boc-L-isoleucine on the activated DCC. This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the free amino group of the incoming amino acid, which leads to the formation of the desired peptide bond and the byproduct, dicyclohexylurea (DCU).

However, the β-carbon branching in the side chain of isoleucine introduces significant steric hindrance. bibliomed.org This steric bulk can impede the approach of the incoming amino acid's nucleophilic amine, thereby slowing the rate of the peptide bond formation. This reduced reaction rate can increase the likelihood of unimolecular side reactions. bibliomed.org

Activation: The carboxyl group of Boc-L-isoleucine reacts with DCC to form the O-acylisourea intermediate.

HOBt-Ester Formation: HOBt reacts with the O-acylisourea intermediate to generate an active HOBt-ester and release DCU.

Coupling: The amino group of the second amino acid attacks the carbonyl carbon of the HOBt-ester, forming the tetrahedral intermediate which then collapses to form the peptide bond and regenerate HOBt.

This pathway, while generally effective, requires careful optimization of coupling reagents and reaction conditions to maximize the yield of the desired peptide and minimize byproducts, especially when dealing with sterically hindered residues like isoleucine.

Stability Profiles under Various Chemical Environments

The stability of the tert-butyloxycarbonyl (Boc) protecting group is a critical factor in the strategic design of peptide synthesis. The Boc group is characterized by its relative stability under basic and nucleophilic conditions, while exhibiting lability in acidic environments. organic-chemistry.org This differential stability is fundamental to orthogonal protection strategies in peptide chemistry.

The acid-labile nature of the Boc group is due to the stability of the tertiary carbocation formed during its cleavage. reddit.com Strong acids, such as trifluoroacetic acid (TFA) and anhydrous hydrogen fluoride (B91410) (HF), are commonly used to deprotect the N-terminal amine. nih.govthieme-connect.de The cleavage mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the departure of the tert-butyl group as a stable tert-butyl cation, which then typically forms isobutylene (B52900) and releases carbon dioxide. reddit.com

Conversely, the Boc group is resistant to basic conditions because the mechanism for base-catalyzed hydrolysis of a carbamate is significantly less favorable. The presence of the nitrogen atom's lone pair delocalized into the carbonyl group makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by hydroxide (B78521) ions. reddit.com

The stability of this compound under various conditions is summarized in the table below.

ConditionReagent/EnvironmentStability of Boc GroupNotes
Acidic Trifluoroacetic Acid (TFA)LabileStandard condition for Boc deprotection during solid-phase peptide synthesis (SPPS). Cleavage is typically rapid. nih.govthermofisher.com
Hydrogen Fluoride (HF)LabileUsed for final cleavage from the resin and removal of other acid-labile side-chain protecting groups in Boc/Bzl SPPS. nih.govthieme-connect.de
Hydrochloric Acid (HCl) in DioxaneLabileAn alternative for Boc deprotection. nih.gov
Basic Piperidine (20% in DMF)StableCommon condition for Fmoc group removal; Boc group remains intact. wikipedia.org
Sodium Hydroxide (NaOH)Generally StableResistant to hydrolysis under typical basic conditions used for ester saponification. reddit.com
N,N-Diisopropylethylamine (DIEA)StableCommonly used as a non-nucleophilic base for neutralization steps. nih.gov
Nucleophilic HydrazineStableAllows for chemoselective hydrazinolysis of esters without affecting the Boc group.
Reductive Catalytic Hydrogenation (H₂/Pd)StableOrthogonal to protecting groups like benzyl (B1604629) (Bzl) and carbobenzyloxy (Cbz) which are cleaved under these conditions.

Side Reaction Mitigation in Synthetic Processes

The synthesis of peptides containing Boc-L-isoleucine can be complicated by several side reactions, primarily stemming from the steric hindrance of the isoleucine side chain and the reactivity of intermediates during the coupling step. bibliomed.org

One major side reaction is the formation of N-acylurea . This occurs when the highly reactive O-acylisourea intermediate, formed during DCC-mediated coupling, undergoes an intramolecular rearrangement to a stable N-acylurea before it can be intercepted by the amino group of the incoming amino acid. The β-carbon branching of isoleucine slows down the desired intermolecular coupling, making this unimolecular rearrangement more competitive. bibliomed.org The addition of HOBt is a key strategy to mitigate this, as it rapidly converts the O-acylisourea to a more stable active ester, which is less prone to this rearrangement. bachem.com

Racemization is another concern. The activation of the carboxyl group increases the acidity of the α-hydrogen, which can be abstracted, leading to a loss of stereochemical integrity. While urethane-protected amino acids like Boc-L-isoleucine are generally resistant to racemization, it can still occur, especially with over-activation or in the presence of strong bases. bachem.comuni-kiel.de The use of racemization-suppressing additives like HOBt or 1-hydroxy-7-aza-1H-benzotriazole (HOAt) is crucial for maintaining the optical purity of the peptide. bachem.compeptide.com

Diketopiperazine (DKP) formation is a significant side reaction, particularly at the dipeptide stage. After the deprotection of the N-terminal Boc group of a dipeptidyl-resin, the liberated amino group can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a stable six-membered cyclic diketopiperazine. nih.govpeptide.comresearchgate.net This is especially prevalent with sequences containing proline, but can occur with other residues. In Boc-based synthesis, this side reaction can be suppressed by using "in situ neutralization" protocols, where the coupling of the third amino acid is performed concurrently with the neutralization of the protonated N-terminus of the dipeptide, minimizing the time the free amine is available for cyclization. nih.govpeptide.com

A summary of key side reactions and mitigation strategies is presented below.

Side ReactionDescriptionMitigation Strategies
N-Acylurea Formation Intramolecular rearrangement of the O-acylisourea intermediate. bibliomed.orgUse of coupling additives like HOBt or HOAt to form active esters. bachem.com
Choice of coupling reagents less prone to this side reaction (e.g., phosphonium (B103445) salts like PyBOP). bachem.com
Racemization Loss of stereochemical integrity at the α-carbon upon activation. uni-kiel.deAddition of racemization suppressants (HOBt, HOAt). peptide.com
Avoidance of excess base. bachem.com
Diketopiperazine (DKP) Formation Intramolecular cyclization of a dipeptide, cleaving it from the resin. researchgate.netUse of in situ neutralization protocols in Boc-SPPS. peptide.com
Coupling the third amino acid immediately after deprotection and neutralization.
For particularly sensitive sequences, coupling pre-formed dipeptides can bypass the problematic dipeptidyl-resin stage. nih.gov

By understanding these potential side reactions and implementing appropriate mitigation strategies, the successful synthesis of peptides containing the sterically demanding Boc-L-isoleucine residue can be achieved with high yield and purity.

Advanced Analytical Methodologies for Research Purity and Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in separating Boc-L-isoleucine hemihydrate from potential impurities, including starting materials, by-products, or stereoisomers. These techniques are essential for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. It is widely used in quality control to quantify the compound and detect any impurities. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For protected amino acids, reversed-phase HPLC is commonly employed.

Research and commercial applications often require a purity of ≥98% or ≥99%, which is reliably confirmed using HPLC. chemimpex.comjk-sci.comcarlroth.com This high level of purity is critical for applications like peptide synthesis, where impurities can lead to the formation of undesired peptide sequences. carlroth.com The technique's high resolution allows for the separation of structurally similar compounds, ensuring the final product meets stringent quality standards. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography (GC) is a powerful separation technique, but it is generally unsuitable for the direct analysis of amino acids and their protected derivatives due to their low volatility and polar nature. sigmaaldrich.comthermofisher.com To overcome this limitation, a chemical modification step known as derivatization is required to make the analyte more volatile and thermally stable. sigmaaldrich.com

For the GC-MS analysis of Boc-L-isoleucine, derivatization typically involves converting the polar carboxyl and amine functional groups into less polar, more volatile forms. sigmaaldrich.comthermofisher.com A common method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comwvu.edu

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized Boc-L-isoleucine from other components in the mixture. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns. These patterns serve as a molecular fingerprint, allowing for the unequivocal identification of the compound and any impurities. dss.go.th This method provides rich information on isotopomer distributions, which is valuable for metabolic flux analysis. dss.go.th

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Qualification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the highly sensitive and specific detection power of mass spectrometry. This technique has become a mainstream method for amino acid analysis because it often eliminates the need for derivatization, thereby simplifying sample preparation and reducing analysis time. bioprocessonline.comthermofisher.com

LC-MS is exceptionally suited for both the qualitative (identification) and quantitative (measurement) analysis of this compound in complex matrices. The LC system separates the compound, and the mass spectrometer detects it with high specificity based on its mass-to-charge ratio (m/z) and fragmentation patterns. chumontreal.qc.ca Advanced LC-MS/MS methods can achieve precise quantification at nanomolar or even picomolar levels, making them ideal for metabolomics, clinical research, and quality control in biopharmaceutical production. nih.gov The specificity of MS/MS allows for the reliable analysis of co-eluting metabolites, provided their mass or fragmentation patterns are different. chumontreal.qc.ca

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of this compound. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. The spectra confirm the presence of the isoleucine side chain and the tert-butyloxycarbonyl (Boc) protecting group. chemicalbook.comnih.gov

¹H NMR Data: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals confirm the structure of Boc-L-isoleucine. chemicalbook.com

Chemical Shift (δ) ppmMultiplicityAssignment
5.02dNH
4.30ddH-2 (α-proton)
1.83-1.99mH-3
1.46sH-9/10/11 (Boc group)
1.46-1.54mH-5b
1.15-1.29mH-5a
0.98dH-4
0.94tH-6
Data sourced from CDCl₃ solvent. chemicalbook.com

¹³C NMR Data: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
177.2C-1 (Carboxyl C=O)
155.9C-7 (Boc C=O)
80.2C-8 (Quaternary C of Boc)
58.0C-2 (α-carbon)
37.9C-3
28.5C-9/10/11 (Boc methyls)
25.0C-5
15.7C-4
11.8C-6
Data sourced from CDCl₃ solvent. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Boc-L-isoleucine provides direct evidence for the key structural components, such as the carbamate (B1207046) and carboxylic acid groups. nih.govresearchgate.net While FTIR cannot distinguish between enantiomers, it can differentiate between racemic and enantiomeric forms due to differences in crystal symmetry and hydrogen bonding. thermofisher.com

The spectrum shows characteristic absorption bands that confirm the successful attachment of the Boc group and the integrity of the isoleucine structure. chemicalbook.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3292N-H StretchingAmide
2967C-H StretchingAlkyl groups
1713C=O StretchingCarboxylic Acid & Carbamate
1504N-H BendingAmide II
1368C-H BendingBoc group (tert-butyl)
1159C-O StretchingCarbamate
Data represents typical values for Boc-L-isoleucine. chemicalbook.com

Thermal Analysis Techniques for Solid-State Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a hydrated compound like this compound, these methods are indispensable for understanding its thermal stability, dehydration processes, and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis, providing quantitative information about the changes in a sample's mass as it is heated over time. In the context of this compound, TGA is primarily utilized to determine the water content and to assess the compound's thermal decomposition profile.

A typical TGA experiment involves heating a small, precise amount of the sample on a highly sensitive balance within a furnace under a controlled atmosphere. As the temperature increases, the loss of volatile components, such as the water of hydration, is recorded. For a hemihydrate, a weight loss corresponding to 0.5 moles of water per mole of the compound is expected. This dehydration step typically occurs at a distinct temperature range.

Following dehydration, further heating will eventually lead to the thermal decomposition of the Boc-L-isoleucine molecule itself. The temperatures at which these degradation events occur are indicative of the compound's thermal stability. The resulting TGA curve, a plot of mass versus temperature, provides a clear, stepwise depiction of these mass loss events.

Hypothetical TGA Data for this compound

Temperature Range (°C)Weight Loss (%)Assignment
50-100~3.75%Loss of hemihydrate water
>200SignificantDecomposition of the organic molecule

Note: This data is illustrative and based on the theoretical water content of a hemihydrate.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is instrumental in identifying and characterizing phase transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC thermogram would be expected to show an endothermic event corresponding to the energy required to remove the water of hydration. This event often appears as a broad peak. Following dehydration, a sharp endothermic peak would indicate the melting point of the anhydrous form of the compound. The temperature and enthalpy of these transitions are crucial parameters for quality control and for understanding the compound's physical behavior.

Expected Thermal Events in DSC of this compound

Thermal EventTemperature Range (°C)Description
Dehydration60-110Endothermic event corresponding to the loss of water
Melting120-150Sharp endothermic peak indicating the melting of the anhydrous form

Note: The exact temperatures can vary depending on factors such as heating rate and sample purity.

X-ray Diffraction (XRD) for Crystalline State Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can obtain detailed information about the crystal lattice, including unit cell dimensions and the arrangement of atoms.

For this compound, Powder X-ray Diffraction (PXRD) is the most common application of this technique. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid. This pattern is highly specific to the compound's crystal structure and can be used to:

Confirm the identity and purity of a crystalline solid.

Distinguish between different polymorphic forms.

Monitor changes in the crystal structure due to processing or storage.

The presence of water in the crystal lattice of the hemihydrate will result in a distinct PXRD pattern compared to the anhydrous form. The analysis of peak positions and intensities can provide valuable information about the crystalline integrity of this compound.

Advanced Research Applications Beyond Core Synthesis

Use in Combinatorial Organic Synthesis Libraries

Combinatorial chemistry is a powerful technique used to generate a vast number of compounds, known as a library, in a single process. jetir.orgwikipedia.org This approach is highly efficient for discovering new lead compounds in drug development. jetir.org Boc-L-isoleucine hemihydrate is a valuable component in the construction of these libraries, particularly those created using solid-phase organic synthesis (SPOS). jetir.orgcrsubscription.com

In this method, the initial molecule, often an amino acid derivative like Boc-L-isoleucine, is attached to an insoluble resin bead. jetir.orgwikipedia.org A series of chemical reactions are then performed in a stepwise manner, adding new building blocks in each cycle. The use of the Boc protecting group is crucial as it prevents unwanted reactions at the amino terminus, allowing for controlled, sequential additions to the growing molecule. genscript.com The solid support simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple filtration, thus avoiding complex purification steps after each reaction. wikipedia.org This methodology, originally developed for peptide synthesis, has been broadly applied to general organic synthesis to create diverse libraries of small molecules for high-throughput screening. jetir.org

Table 1: Role of Boc-L-isoleucine in Combinatorial Synthesis

Feature Description
Technique Solid-Phase Organic Synthesis (SPOS)
Function Building block for creating diverse molecular libraries.
Key Component Insoluble resin support for anchoring the initial molecule.

| Advantage | Simplifies purification and allows for the rapid synthesis of millions of compounds. jetir.org |

Precursor in Natural Product Synthesis Research

The total synthesis of complex natural products is a significant area of chemical research, often aimed at confirming a proposed structure or producing larger quantities of a rare substance for biological testing. Boc-L-isoleucine serves as a critical chiral starting material or intermediate in the multi-step synthesis of various natural products.

A notable example is its use in the total synthesis of Lipovelutibols, a class of peptaibols. In the synthesis of Lipovelutibol C, for instance, researchers utilized Boc-isoleucine in a solution-phase peptide synthesis approach. It was coupled with Leucine methyl ester (Leu-OMe) to form the dipeptide Boc-Ile-Leu-OMe. acs.org This dipeptide was then further elongated and modified to create a key tripeptide fragment, Boc-Ala-Ile-Leu-OH, which was an essential component for the final assembly of the natural product. acs.org This strategic use of Boc-protected isoleucine highlights its importance in constructing specific, sterically complex fragments of larger, biologically active molecules.

Role in Enzyme Inhibitor Design and Drug Discovery Research

Enzymes are central to countless biological processes, and their malfunction is often linked to various diseases. nih.gov Consequently, designing molecules that can specifically inhibit the activity of a particular enzyme is a cornerstone of modern drug discovery. nih.govresearchgate.net this compound is frequently incorporated into the structure of potential enzyme inhibitors. As a protected amino acid, it allows for the controlled synthesis of peptides and peptidomimetics designed to fit into the active site of a target enzyme, thereby blocking its function. genscript.com

Research has demonstrated the use of isoleucine derivatives in creating potent inhibitors for specific enzymes. For example, derivatives of isoleucine sulfonamides have been synthesized and evaluated as inhibitors of the botulinum neurotoxin (BoNT) light chain, which is a zinc metalloprotease. researchgate.net In these studies, the isoleucine scaffold was identified as a preferable amino acid for binding to the enzyme's active site. researchgate.net By systematically modifying the structure, researchers can develop highly specific and effective therapeutic agents for a wide range of conditions, from metabolic disorders to infectious diseases. nih.gov

Table 2: Applications in Enzyme Inhibitor Research

Target Area Example of Application Reference
Neurotoxins Isoleucine sulfonamide derivatives designed as inhibitors of botulinum neurotoxin light chain. researchgate.net
General Drug Discovery Used to create peptide-based inhibitors targeting enzymes involved in various diseases. nih.govresearchgate.net

| Metabolic Disorders | Molecular modeling is used to design inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). | |

Investigations into Structure-Activity Relationships (SAR) of Derivatives

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry where the biological activity of a compound is correlated with its chemical structure. drugdesign.orgcollaborativedrug.com By synthesizing and testing a series of related compounds (analogs), researchers can determine which parts of a molecule are essential for its therapeutic effect and which can be modified to improve properties like potency, selectivity, or metabolic stability. drugdesign.org

Boc-L-isoleucine is an invaluable tool in SAR studies. It provides a consistent scaffold that can be systematically incorporated into a series of analogs, where other parts of the molecule are varied. For example, in the development of inhibitors for the botulinum neurotoxin light chain, an SAR study was conducted on L-isoleucine amide biphenyl (B1667301) hydroxamic acids. researchgate.net This investigation revealed that replacing a sulfonamide linker with an amide resulted in similar or even improved inhibitory activity. researchgate.net It also showed that the branched sec-butyl side chain of isoleucine was positioned within a shallow pocket of the enzyme's active site, a key insight for designing more effective inhibitors. researchgate.net Another SAR study on tissue transglutaminase inhibitors found that the acylhydrazide thioether side-chain and a thiophene (B33073) ring were critical features for the molecule's inhibitory function. nih.gov Such studies are fundamental to optimizing lead compounds into viable drug candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-isoleucine hemihydrate
Reactant of Route 2
Reactant of Route 2
Boc-L-isoleucine hemihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.